Cas no 147792-10-7 (Dibenzothiophene, 1-butyl-)
Dibenzothiophene, 1-butyl- structure
Product Name:Dibenzothiophene, 1-butyl-
Numéro CAS:147792-10-7
Le MF:C16H16S
Mégawatts:240.363243103027
CID:3774628
Update Time:2025-04-10
Dibenzothiophene, 1-butyl- Propriétés chimiques et physiques
Nom et identifiant
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- Dibenzothiophene, 1-butyl-
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- Piscine à noyau: 1S/C16H16S/c1-2-3-7-12-8-6-11-15-16(12)13-9-4-5-10-14(13)17-15/h4-6,8-11H,2-3,7H2,1H3
- La clé Inchi: JJBAERACTAJWLJ-UHFFFAOYSA-N
- Sourire: C12=CC=CC(CCCC)=C1C1=CC=CC=C1S2
Propriétés expérimentales
- Dense: 1.128±0.06 g/cm3(Predicted)
- Point d'ébullition: 384.5±11.0 °C(Predicted)
Dibenzothiophene, 1-butyl- Littérature connexe
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Prajwalita Das,Kiyoteru Niina,Tomoya Hiromura,Etsuko Tokunaga,Norimichi Saito Chem. Sci., 2018,9, 4931-4936
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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